![molecular formula C24H24N4O6S B11023029 N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B11023029.png)
N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-[(4-nitrobenzoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-[(4-nitrobenzoyl)amino]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a tert-butylamino group, a sulfonyl group, and a nitrobenzoyl group. These functional groups contribute to its reactivity and versatility in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-[(4-nitrobenzoyl)amino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
-
Formation of the tert-butylamino sulfonyl intermediate
- React 4-aminobenzenesulfonyl chloride with tert-butylamine in the presence of a base such as triethylamine.
- Reaction conditions: Room temperature, solvent such as dichloromethane.
-
Coupling with 4-nitrobenzoyl chloride
- The intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base.
- Reaction conditions: Room temperature to slightly elevated temperatures, solvent such as dichloromethane or tetrahydrofuran.
-
Final coupling with 2-aminobenzamide
- The product from the previous step is coupled with 2-aminobenzamide under similar conditions.
- Reaction conditions: Room temperature, solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-[(4-nitrobenzoyl)amino]benzamide can undergo various chemical reactions, including:
-
Oxidation
- The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
-
Reduction
- The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
-
Substitution
- The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, thiols.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-[(4-nitrobenzoyl)amino]benzamide has a wide range of applications in scientific research:
-
Chemistry
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Acts as a building block for the synthesis of pharmaceuticals and agrochemicals.
-
Biology
- Utilized in the study of enzyme inhibition and protein modification.
- Serves as a probe for investigating biochemical pathways.
-
Medicine
- Potential applications in drug development, particularly in designing inhibitors for specific enzymes or receptors.
- Studied for its anti-inflammatory and anticancer properties.
-
Industry
- Used in the development of new materials with specific properties, such as polymers and coatings.
- Employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-[(4-nitrobenzoyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pathways involved often include signal transduction and metabolic pathways, where the compound modulates the activity of key proteins.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide: Similar structure but with a naphthalene ring instead of a benzamide group.
N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-aminobenzamide: Lacks the nitrobenzoyl group, making it less reactive in certain conditions.
Uniqueness
N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-[(4-nitrobenzoyl)amino]benzamide is unique due to the presence of both the nitrobenzoyl and sulfonyl groups, which confer distinct reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C24H24N4O6S |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide |
InChI |
InChI=1S/C24H24N4O6S/c1-24(2,3)27-35(33,34)19-14-10-17(11-15-19)25-23(30)20-6-4-5-7-21(20)26-22(29)16-8-12-18(13-9-16)28(31)32/h4-15,27H,1-3H3,(H,25,30)(H,26,29) |
InChI Key |
WFWZZRGUDWZGFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B11022951.png)
![(2S)-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11022955.png)
![4-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide](/img/structure/B11022968.png)
![(2S)-2-{[3-(4-Methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-G]chromen-3-YL)propanoyl]amino}-3-(methylsulfanyl)propanoic acid](/img/structure/B11022973.png)
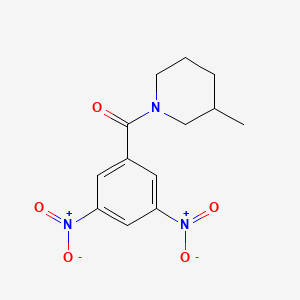

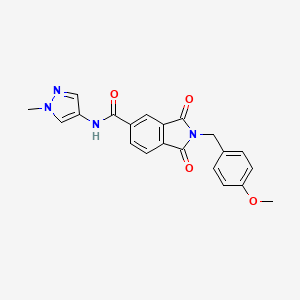
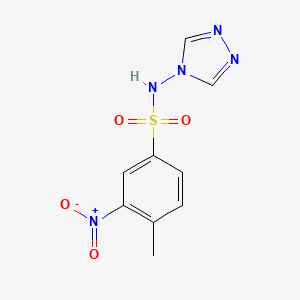
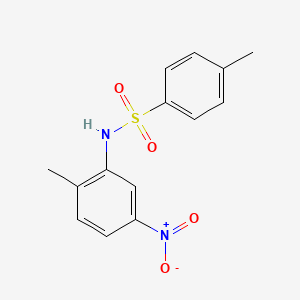
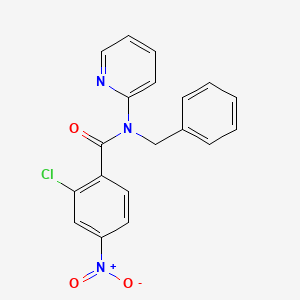
![N-(3,4-dimethoxybenzyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B11023042.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B11023044.png)
![(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B11023049.png)
![N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide](/img/structure/B11023051.png)
